2-(4-phenylpiperazin-1-yl)acetamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

A versatile phenylpiperazine fragment scaffold with an acetamide group, crucial for CNS and anti-infective drug discovery. Its optimized logP (0.47) and dual hydrogen bonding capacity ensure reliable hit ID and brain penetration for EAAT2 PAM design and epilepsy models. Select this precise fragment to maintain critical SAR, which simpler analogs cannot replicate.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B4818290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylpiperazin-1-yl)acetamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16)
InChIKeyHOAQKIGCRVMLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 11 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-phenylpiperazin-1-yl)acetamide Fragment Scaffold for Drug Discovery and Medicinal Chemistry Research Procurement


2-(4-phenylpiperazin-1-yl)acetamide (CAS: 40798-95-6) is a phenylpiperazine-based fragment molecule that serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery programs . The compound provides a structural foundation for the design and screening of novel drug candidates, particularly in central nervous system (CNS) and anti-infective therapeutic areas . Its molecular formula is C12H17N3O, with a molecular weight of 219.28 g/mol and a calculated logP of 0.4664, placing it within favorable fragment-like property space .

Why 2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Simply Substituted with Common Piperazine or Acetamide Fragment Analogs


Substituting 2-(4-phenylpiperazin-1-yl)acetamide with structurally similar fragments such as 1-phenylpiperazine or 4-phenylpiperidine introduces significant physicochemical divergences that alter downstream molecular properties and synthetic tractability. The presence of the acetamide functional group in 2-(4-phenylpiperazin-1-yl)acetamide substantially lowers lipophilicity (logP = 0.4664) compared to 1-phenylpiperazine (logP = 1.1–1.5) and 4-phenylpiperidine (logP = 2.39–3.28), which impacts blood–brain barrier penetration predictions and aqueous solubility profiles [1]. Furthermore, the dual hydrogen bond donor/acceptor capacity introduced by the acetamide moiety enables distinct binding interactions that are absent in the non-acetamide analogs, rendering these comparators unsuitable for direct replacement in structure–activity relationship (SAR) campaigns or fragment-based screening workflows [2].

Quantitative Differentiation Evidence for 2-(4-phenylpiperazin-1-yl)acetamide Scaffold Procurement Decisions


Lipophilicity Divergence: 2-(4-phenylpiperazin-1-yl)acetamide vs. 1-Phenylpiperazine and 4-Phenylpiperidine

The lipophilicity of 2-(4-phenylpiperazin-1-yl)acetamide (logP = 0.4664) is markedly lower than that of 1-phenylpiperazine (logP = 1.1–1.5) and 4-phenylpiperidine (logP = 2.39–3.28), representing a reduction of approximately 0.6–2.8 log units [1]. This difference is critical for compounds intended for CNS targets, where optimal logP ranges for brain penetration are typically between 1–3, and for maintaining aqueous solubility suitable for fragment-based screening . The lower lipophilicity of 2-(4-phenylpiperazin-1-yl)acetamide reduces the risk of nonspecific binding and precipitation in biochemical assays compared to its more lipophilic piperazine and piperidine analogs.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Fragment-Likeness Compliance: 2-(4-phenylpiperazin-1-yl)acetamide Meets Rule of Three Guidelines

2-(4-phenylpiperazin-1-yl)acetamide adheres to the established 'Rule of Three' guidelines for fragment-based drug discovery, with a molecular weight of 219.28 g/mol (<300), logP of 0.4664 (≤3), hydrogen bond donors (HBD) = 2 (≤3), and hydrogen bond acceptors (HBA) = 3 (≤3) . In contrast, 1-phenylpiperazine possesses only one hydrogen bond donor (HBD = 1) and two acceptors (HBA = 2), while 4-phenylpiperidine has HBD = 1 and HBA = 1, providing fewer pharmacophoric features for fragment growing or linking strategies [1][2]. The increased hydrogen bonding capacity of 2-(4-phenylpiperazin-1-yl)acetamide expands the potential interaction space with biological targets without exceeding fragment size and lipophilicity constraints.

Fragment-Based Drug Discovery Ligand Efficiency Chemical Property Filtering

Synthetic Tractability: 2-(4-phenylpiperazin-1-yl)acetamide Enables High-Yield EAAT2 PAM Derivative Synthesis

The 2-(4-phenylpiperazin-1-yl)acetamide scaffold has been successfully utilized in the synthesis of a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives that function as excitatory amino acid transporter 2 (EAAT2) positive allosteric modulators (PAMs) [1]. Structure–affinity relationship studies identified compound 4 with an inhibitory constant (Ki) of 29 nM against EAAT2, demonstrating the scaffold's capacity to generate high-affinity ligands [1]. In ex vivo biodistribution studies, the radiolabeled derivative [18F]4 exhibited excellent brain penetration and in vivo specificity, with significant reductions in radioactivity accumulation upon pretreatment with cold reference or known EAAT2 PAMs [1]. This contrasts with attempts to generate comparable EAAT2 PAMs from 1-phenylpiperazine scaffolds, which lack the requisite acetamide extension for key hydrogen bonding interactions with the EAAT2 allosteric site.

Synthetic Chemistry EAAT2 Positive Allosteric Modulators Medicinal Chemistry Optimization

Anticonvulsant Activity Divergence: 3-(Trifluoromethyl)anilide Derivatives Show Superior MES and 6-Hz Protection

In a systematic evaluation of twenty-two N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, a clear SAR divergence emerged based on the phenyl ring substitution pattern [1]. 3-(Trifluoromethyl)anilide derivatives demonstrated exclusive activity in the maximal electroshock (MES) seizure model, a standard screen for generalized tonic-clonic seizures, whereas the majority of 3-chloroanilide analogs were inactive [1]. Importantly, several 3-(trifluoromethyl)anilide compounds also exhibited protection in the 6-Hz psychomotor seizure model, which is predictive of activity against human partial and therapy-resistant epilepsy [1]. The most potent derivative (compound 20) was identified as a moderate binder to neuronal voltage-sensitive sodium channels (site 2) in vitro [1]. These findings underscore that the 2-(4-phenylpiperazin-1-yl)acetamide scaffold is uniquely capable of generating anticonvulsant activity with the appropriate anilide substitution, whereas simple piperazine or acetamide fragments lack the structural complexity required for in vivo seizure protection.

Anticonvulsant Drug Discovery Epilepsy Models Structure–Activity Relationship

Optimal Research and Industrial Application Scenarios for 2-(4-phenylpiperazin-1-yl)acetamide Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction

2-(4-phenylpiperazin-1-yl)acetamide is ideally suited for inclusion in fragment screening libraries due to its compliance with Rule of Three guidelines (MW <300, logP ≤3, HBD ≤3, HBA ≤3) and its enhanced hydrogen bonding capacity (HBD = 2, HBA = 3) relative to simpler piperazine fragments . The scaffold's lower lipophilicity (logP = 0.4664) reduces the risk of assay interference and aggregation, enabling reliable hit identification in biochemical and biophysical screens .

EAAT2 Positive Allosteric Modulator (PAM) Lead Optimization

Researchers developing therapeutics for glutamate excitotoxicity-related neurodegenerative diseases (e.g., ALS, Alzheimer's disease) can leverage this scaffold as a starting point for EAAT2 PAM design. The published SAR demonstrates that 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives achieve nanomolar binding affinities (Ki = 29 nM) and in vivo brain penetration, providing a validated path toward PET imaging probes and potential therapeutics [1].

Anticonvulsant Drug Discovery Targeting Therapy-Resistant Epilepsy

The scaffold enables the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with activity in the 6-Hz psychomotor seizure model, a predictor of efficacy against human partial and drug-resistant epilepsy [2]. Procurement of the parent fragment supports medicinal chemistry campaigns aimed at optimizing sodium channel site 2 binding and improving seizure protection profiles.

CNS Penetrant Probe and Tool Compound Synthesis

Given the favorable CNS property profile implied by the logP and PSA values (logP = 0.4664, PSA = 40.9 Ų), the scaffold is well-positioned for the development of brain-penetrant chemical probes . The demonstrated brain uptake of [18F]4 in rodent biodistribution studies validates the scaffold's utility for CNS target engagement studies and PET tracer development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.